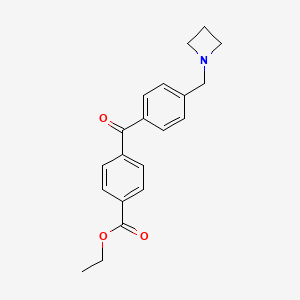

4-Azetidinomethyl-4'-carboethoxybenzophenone

Beschreibung

4-Azetidinomethyl-4'-carboethoxybenzophenone is a benzophenone derivative characterized by a central benzophenone scaffold substituted with an azetidinomethyl group at the 4-position and a carboethoxy (ethyl carboxylate) group at the 4'-position. Its molecular formula is C18H19NO3 (approximated based on structural analogs in and ). This compound is primarily used in organic synthesis and photopolymerization research due to its photoactive benzophenone core.

Eigenschaften

IUPAC Name |

ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-3-13-21/h4-11H,2-3,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISOZSOOIDDZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642794 | |

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-31-5 | |

| Record name | Ethyl 4-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Azetidinomethyl-4’-carboethoxybenzophenone typically involves the reaction of 4-carboethoxybenzophenone with azetidine in the presence of a suitable catalyst . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Azetidinomethyl-4’-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Azetidinomethyl-4’-carboethoxybenzophenone has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Azetidinomethyl-4’-carboethoxybenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the benzophenone moiety play crucial roles in its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzophenone Core

The benzophenone framework allows extensive substitution, leading to diverse derivatives. Below is a comparative analysis of key analogs:

Structural and Functional Differences

- Electronic Effects: The carboethoxy group (electron-withdrawing) in the target compound reduces electron density on the benzophenone ring compared to methoxy (electron-donating) or thiomethyl (electron-rich due to sulfur). This impacts reactivity in photochemical reactions. Halogenated derivatives (e.g., 4-Carboethoxy-3,4,4'-trichlorobenzophenone) exhibit increased thermal stability and UV absorption due to chlorine’s inductive effects.

- Carboethoxy and carbobutoxy esters improve solubility in nonpolar solvents compared to polar groups like hydroxyl or amino.

Biologische Aktivität

4-Azetidinomethyl-4'-carboethoxybenzophenone, with the molecular formula CHNO and a molecular weight of 323.39 g/mol, is a compound that has garnered interest in various fields of biological research. This article provides an overview of its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

The compound features an azetidine ring and a benzophenone moiety, which contribute to its chemical reactivity and biological activity. The synthesis typically involves the reaction of 4-carboethoxybenzophenone with azetidine under suitable catalytic conditions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 323.39 g/mol |

| CAS Number | 898756-31-5 |

| IUPAC Name | Ethyl 4-[4-(azetidin-1-ylmethyl)benzoyl]benzoate |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani. The compound was tested using artificial inoculation techniques, revealing potent antimicrobial effects comparable to standard drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The azetidine ring may enhance membrane permeability, allowing for better penetration into bacterial cells. Additionally, the benzophenone moiety can interfere with nucleic acid synthesis or protein function, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against standard strains. The results indicated that the compound showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Xanthomonas axonopodis | 8 |

| Ralstonia solanacearum | 16 |

| Alternaria solani | 10 |

| Fusarium solani | 12 |

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis demonstrated that modifications to the azetidine ring influenced the antimicrobial potency. Variants lacking the azetidine group exhibited reduced activity, highlighting the importance of this structural feature in biological interactions .

Pharmaceutical Development

Given its promising biological activity, this compound is being explored as a lead compound for developing new antimicrobial agents. Its unique mechanism of action may provide an alternative treatment option in an era of increasing antibiotic resistance.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the production of specialty chemicals and materials due to its reactive functional groups. Research is ongoing to evaluate its effectiveness in various industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.